molecular formula C22H23BrClN3O2 B13351489 Ethyl 4-(9-amino-3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate

Ethyl 4-(9-amino-3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate

Cat. No.: B13351489
M. Wt: 476.8 g/mol
InChI Key: VBKFMFZWXPDOMA-UHFFFAOYSA-N
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Description

Ethyl 4-(9-amino-3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate is a structurally complex molecule featuring a benzocycloheptapyridine core modified with 9-amino, 3-bromo, and 8-chloro substituents, along with an ethyl piperidine carboxylate side chain. The addition of the 9-amino and 3-bromo groups distinguishes it from loratadine, which lacks these substituents, and may influence solubility, receptor binding, or metabolic stability.

Properties

Molecular Formula

C22H23BrClN3O2

Molecular Weight

476.8 g/mol

IUPAC Name

ethyl 4-(14-amino-6-bromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-ylidene)piperidine-1-carboxylate

InChI

InChI=1S/C22H23BrClN3O2/c1-2-29-22(28)27-7-5-13(6-8-27)20-17-11-19(25)18(24)10-14(17)3-4-15-9-16(23)12-26-21(15)20/h9-12H,2-8,25H2,1H3

InChI Key

VBKFMFZWXPDOMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(=C2C3=CC(=C(C=C3CCC4=C2N=CC(=C4)Br)Cl)N)CC1

Origin of Product

United States

Preparation Methods

Analytical Techniques

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are crucial for monitoring the progress of reactions and confirming the structure of the final product.

Data Tables

Given the lack of specific data for Ethyl 4-(9-amino-3-bromo-8-chloro-5,6-dihydro-11H-benzocyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate, we can consider a general approach to synthesizing similar compounds:

Step Reaction Conditions Reagents Product
1. Halogenation Room temperature, solvent like dichloromethane N-bromosuccinimide (NBS) Brominated intermediate
2. Amination Elevated temperature, solvent like ethanol Ammonia or ammonium hydroxide Aminated intermediate
3. Coupling Inert atmosphere, solvent like tetrahydrofuran (THF) Palladium catalyst, piperidine derivative Final product

Research Findings

Research findings on the synthesis of complex organic molecules like Ethyl 4-(9-amino-3-bromo-8-chloro-5,6-dihydro-11H-benzocyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate highlight the importance of precise control over reaction conditions and the choice of reagents to achieve high yields and purity. The use of advanced analytical techniques is essential for confirming the structure and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(9-amino-3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromo and chloro groups can be reduced to form corresponding hydrogenated derivatives.

    Substitution: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the halogen atoms may yield hydrogenated compounds.

Scientific Research Applications

Ethyl 4-(9-amino-3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(9-amino-3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Selected Derivatives

Compound Name Substituents Functional Groups/Modifications Primary Applications/Notes
Target Compound 9-amino, 3-bromo, 8-chloro Ethyl piperidine carboxylate Hypothesized use in allergy therapeutics or synthetic method development (extrapolated)
Loratadine (Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate) 8-chloro Ethyl piperidine carboxylate FDA-approved antihistamine (Claritin®); pKa = 5.0
Aryl Halide Chemistry Informer Library Compound X6 3-bromo, 8-chloro Ethyl piperidine carboxylate Screening reagent for complex synthesis; used to evaluate reaction scope and limitations
4-(2-{4-[(11R)-3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl]-1-piperidinyl}-2-oxoethyl)-2-hydroxy-1-piperidinecarboxamide 3,10-dibromo, 8-chloro Piperidinecarboxamide; hydroxyl and carbonyl groups Inhibitor of DNA repair enzyme PARP (extrapolated from SAR of related compounds)
Ethyl 4-(8-chloro-2-isopropyl-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate (56) 2-isopropyl, 8-chloro Ethyl piperidine carboxylate Synthesized via photoredox catalysis; demonstrates alkylation strategies

Key Observations:

Chlorine at position 8 is conserved across multiple analogs (loratadine, Compound X6, and others), suggesting critical steric or electronic roles in biological activity .

Side Chain Variations :

  • Replacement of the ethyl carboxylate (loratadine) with a piperidinecarboxamide (as in ) alters pharmacokinetics, possibly increasing hydrophilicity or modulating target engagement.
  • The isopropyl group in Compound 56 highlights the tunability of lipophilicity, which impacts membrane permeability and bioavailability.

Structure-Activity Relationships (SAR)

  • Antihistamine Activity: Loratadine’s efficacy as an H1 receptor antagonist is attributed to its planar benzocycloheptapyridine core and ethyl carboxylate side chain . The target compound’s amino and bromo groups may enhance binding affinity or selectivity.

Biological Activity

Ethyl 4-(9-amino-3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a piperidine ring and multiple halogen substitutions, suggests a variety of biological activities. This article explores the compound's biological activity, including its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C22H22BrClN2O2C_{22}H_{22}BrClN_{2}O_{2}, with a molecular weight of approximately 461.78 g/mol. Its structural complexity includes:

  • Piperidine Ring : A six-membered saturated ring that contributes to the compound's basicity and potential interactions with biological targets.
  • Halogen Substituents : The presence of bromine and chlorine atoms may enhance lipophilicity and alter binding affinities to various receptors.

Structural Features

FeatureDescription
Molecular Formula C22H22BrClN2O2C_{22}H_{22}BrClN_{2}O_{2}
Molecular Weight 461.78 g/mol
CAS Number 165740-12-5
Key Functional Groups Piperidine, bromo, chloro

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. The introduction of halogen groups has been shown to enhance the antibacterial properties of related compounds. For instance, studies on 8-bromo derivatives of berberine revealed increased antibacterial activity correlated with the length of alkyl chains attached to the molecule .

Structure-Activity Relationships (SAR)

The structural modifications in this compound significantly influence its biological activity. The following table summarizes findings from various studies regarding SAR:

CompoundStructural ModificationBiological Activity
BerberineAlkyl substitution at C-8Increased antimicrobial activity
DesloratadineBromination at C-10Enhanced potency compared to parent compound
Ethyl derivativeBromo and chloro substitutionsPotential for unique pharmacological profiles

Pharmacological Potential

The compound's ability to interact with specific biological targets suggests its potential as a therapeutic agent. Preliminary studies indicate that it may act on various receptors or enzymes involved in disease pathways. Molecular docking studies can provide insights into its binding affinities and mechanisms of action.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against various pathogens. For example, compounds with similar structures demonstrated significant inhibition against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans.

Q & A

Q. What are the primary synthetic routes for this compound, and how can reaction efficiency be assessed?

The compound is synthesized via nucleophilic alkylation/arylation strategies. For example, Grignard reagents (e.g., n-pentyl MgBr) can functionalize the pyridine core under controlled conditions (40°C, 24 h), yielding derivatives like ethyl 4-(8-chloro-4-pentyl-...-ylidene)piperidine-1-carboxylate. Reaction progress is monitored by TLC (Rf = 0.3, petroleum ether/EtOAc = 2:1) . To assess efficiency, screen the reaction against Merck’s Aryl Halide Chemistry Informer Library, which enables comparative analysis of success rates across diverse substrates and conditions .

Q. How is the compound’s purity validated, and what analytical methods are recommended?

Purity is validated using HPLC with UV detection. For example, the Brazilian Pharmacopoeia method specifies:

  • Column : Reverse-phase C18
  • Mobile phase : Gradient of acetonitrile and phosphate buffer
  • Detection : 254 nm
    Impurity thresholds: ≤0.2% for 4-(8-chloro-11-fluoro-...-yl)piperidine carboxylate (response factor = 0.25), ≤0.1% for individual impurities, and ≤0.3% total impurities .

Q. What precautions are necessary for handling and storage?

Store the compound at -20°C in sealed, dry containers to prevent hydrolysis. Use personal protective equipment (gloves, goggles) due to hazards (H302: harmful if swallowed; H319: causes eye irritation). Avoid exposure to moisture and high temperatures .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of derivatives?

Heuristic algorithms like Bayesian optimization are effective for reaction condition screening. For instance:

  • Variables : Temperature, solvent polarity, catalyst loading
  • Output : Maximize yield or regioselectivity
    Bayesian models outperform manual optimization by iteratively predicting high-yield conditions with minimal experimental trials . Pair this with density functional theory (DFT) to predict reactive sites on the benzo-cyclohepta-pyridine core .

Q. How do bromo and chloro substituents influence reactivity and bioactivity compared to analogs?

Comparative studies show:

SubstituentReactivity (Suzuki coupling)Biological Activity (IC50)
3-BromoModerate (K = 5.2 × 10³ M⁻¹s⁻¹)8 nM (kinase inhibition)
8-ChloroHigh (K = 1.1 × 10⁴ M⁻¹s⁻¹)12 nM (same target)
Bromo groups enhance electrophilicity for cross-coupling, while chloro substituents improve metabolic stability in vivo .

Q. What strategies resolve contradictions in impurity profiling data?

Discrepancies in impurity quantification often arise from response factor variability. To address this:

  • Use LC-MS/MS for structural confirmation of impurities.
  • Cross-validate with NMR (¹H/¹³C) for isomers like 4-[3,10-dibromo-8-chloro-...-ylidene]piperidine .
  • Apply the European Pharmacopoeia’s "mass balance" approach, which accounts for all detected peaks and their relative response factors .

Q. How can the compound’s stability under varying pH and temperature conditions be characterized?

Conduct forced degradation studies:

  • Acidic/alkaline hydrolysis : Reflux in 0.1M HCl/NaOH at 60°C for 24 h.
  • Oxidative stress : Treat with 3% H₂O₂ at 25°C for 48 h.
  • Photolysis : Expose to UV light (λ = 254 nm) for 72 h.
    Analyze degradation products via UPLC-QTOF-MS to identify labile sites (e.g., the piperidine-carboxylate ester) .

Methodological Guidelines

  • Synthetic Optimization : Prioritize Grignard/alkylation protocols for functionalization .
  • Analytical Validation : Use pharmacopeial HPLC methods with response factor adjustments .
  • Computational Aids : Integrate Bayesian optimization for reaction condition screening .

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